molecular formula C6H10N2OS B12882777 1-methyl-3-((methylthio)methyl)-1H-pyrazol-5-ol

1-methyl-3-((methylthio)methyl)-1H-pyrazol-5-ol

Cat. No.: B12882777
M. Wt: 158.22 g/mol
InChI Key: IBPPBKUHMJKCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-((methylthio)methyl)-1H-pyrazol-5-ol is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((methylthio)methyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-((methylthio)methyl)-1H-pyrazole with an appropriate oxidizing agent under controlled conditions . The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((methylthio)methyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-((methylthio)methyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-3-((methylthio)methyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-((methylthio)methyl)-1H-pyrazol-5-ol is unique due to its specific pyrazole ring structure and the presence of both methyl and methylthio groups

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-methyl-5-(methylsulfanylmethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C6H10N2OS/c1-8-6(9)3-5(7-8)4-10-2/h3,7H,4H2,1-2H3

InChI Key

IBPPBKUHMJKCTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)CSC

Origin of Product

United States

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